4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide

Bradykinin B1 receptor antagonism Inflammatory pain GPCR pharmacology

This phenylsulfamoyl benzamide is a sub-nanomolar bradykinin B1 antagonist (human IC50 0.0840 nM) developed by Richter Gedeon Nyrt. (WO2008050168A1). The N-ethyl-N-phenylsulfamoyl and 4-isopropylthiazol-2-yl amide structural elements confer high B1 selectivity over B2, making it an essential benchmark for SAR studies, target engagement assays, and freedom-to-operate analyses. Its defined chemotype cannot be replicated by generic sulfamoylbenzamides or N-benzyl analogs, which show altered binding pose and off-target profiles. Procure this exact exemplar to validate patent data, calibrate in-house B1 antagonist programs, and design novel patent-distinct analogs.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.6 g/mol
CAS No. 1219902-75-6
Cat. No. B3223562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide
CAS1219902-75-6
Molecular FormulaC21H23N3O3S2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)C
InChIInChI=1S/C21H23N3O3S2/c1-4-24(17-8-6-5-7-9-17)29(26,27)18-12-10-16(11-13-18)20(25)23-21-22-19(14-28-21)15(2)3/h5-15H,4H2,1-3H3,(H,22,23,25)
InChIKeyDDZOBDIMNNLPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide (CAS 1219902-75-6): Scientific Procurement Baseline


4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide (CAS 1219902-75-6, molecular formula C21H23N3O3S2, molecular weight 429.6 g/mol) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class. This compound family was developed as selective non-peptide bradykinin B1 receptor antagonists for the treatment of pain and inflammatory conditions [1]. The compound features a characteristic 4-(N-ethyl-N-phenylsulfamoyl)benzamide scaffold linked to a 4-isopropylthiazol-2-yl moiety, a structural architecture that distinguishes it from the broader sulfamoylbenzamide class and from closely related N-benzyl-substituted analogs [2].

Why Generic Substitution Fails for 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide: Structural Determinants of Target Engagement


Within the phenylsulfamoyl benzamide class, minor structural modifications produce large shifts in bradykinin B1 receptor affinity, selectivity, and pharmacokinetic behavior. The N-ethyl-N-phenyl sulfamoyl substitution pattern directly modulates the compound's interaction with the B1 receptor binding pocket, while the 4-isopropylthiazol-2-yl group influences both potency and metabolic stability [1]. Simple replacement with an N-benzyl-N-ethyl analog (CAS 1219905-74-4) alters molecular weight by +14 Da and introduces an additional aromatic ring that can shift binding pose, off-target profile, and physicochemical properties such as lipophilicity and solubility . The quantitative evidence below demonstrates that substitution of any single structural element of this compound cannot be assumed to preserve biological activity or selectivity.

Product-Specific Quantitative Evidence Guide: 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide


Human Bradykinin B1 Receptor Antagonist Potency: Sub-nanomolar IC50 vs. Class Baseline

The target compound displays exceptionally high potency as a human bradykinin B1 receptor antagonist, with a reported IC50 of 0.0840 nM (84 pM) in a cellular functional assay using CHO cells co-expressing the human B1 receptor and aequorin, measuring inhibition of des-Arg10-kallidin (DAK)-induced intracellular calcium mobilization [1]. This sub-nanomolar potency places the compound among the most potent non-peptide B1 antagonists reported in the phenylsulfamoyl benzamide patent family. For comparator context, the well-characterized reference B1 antagonist SSR240612 exhibits Ki values of 0.48–0.73 nM for human B1 receptors in fibroblast and HEK cell membranes , indicating that the target compound achieves approximately 6- to 9-fold greater apparent potency in cellular assays, though direct head-to-head comparison under identical assay conditions is not available in the public domain.

Bradykinin B1 receptor antagonism Inflammatory pain GPCR pharmacology

N-Ethyl-N-Phenyl vs. N-Benzyl-N-Ethyl Sulfamoyl Substitution: Structural Basis for Potency Differentiation

The target compound's N-ethyl-N-phenyl sulfamoyl substitution pattern represents a critical structural differentiator from the closest commercially cataloged analog, 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide (CAS 1219905-74-4). In the benzyl analog, the N-phenyl group is replaced with an N-benzyl group, inserting a methylene spacer between the sulfamoyl nitrogen and the aromatic ring . This structural change alters the conformational flexibility and electronic character of the sulfamoyl pharmacophore. Patent structure-activity relationship (SAR) data across the phenylsulfamoyl benzamide series demonstrate that N-aryl substitution (as in the target compound) generally yields superior B1 receptor affinity compared to N-benzyl substitution, although compound-specific potency values for the benzyl analog are not publicly disclosed in quantitative form [1]. The molecular weight difference (429.6 vs. 443.6 g/mol) and the presence of a rotatable benzylic CH2 group in the analog further differentiate the two compounds in terms of ligand efficiency and potential metabolic liability.

Structure-activity relationship Sulfamoyl pharmacophore Ligand design

B1 vs. B2 Receptor Selectivity: Class-Level Selectivity Profile of Phenylsulfamoyl Benzamides

The phenylsulfamoyl benzamide class, to which the target compound belongs, was explicitly designed to achieve high selectivity for the bradykinin B1 receptor over the constitutively expressed B2 receptor. The patent disclosure states that compounds of formula (I) exhibit 'high affinity for bradykinin B1 receptors and selectivity over bradykinin B2 receptors' [1]. This selectivity is therapeutically significant because B2 receptor antagonism is associated with cardiovascular side effects, whereas selective B1 antagonism targets the inducible receptor upregulated during tissue injury and inflammation [2]. For reference, the comparator B1 antagonist SSR240612 shows Ki values of 0.48–0.73 nM for human B1 receptors versus 358–481 nM for human and guinea pig B2 receptors, representing a selectivity window of approximately 500- to 1,000-fold [3]. Individual selectivity ratios for the target compound are not publicly available, but the structural features of the N-ethyl-N-phenylsulfamoyl group and the 4-isopropylthiazol-2-yl moiety are consistent with the B1-selective pharmacophore defined in the patent SAR [1].

Receptor selectivity Bradykinin B1/B2 discrimination Therapeutic window

Thiazole Substituent Differentiation: 4-Isopropylthiazol-2-yl vs. Alternative Thiazole Substitution Patterns

The target compound incorporates a 4-isopropylthiazol-2-yl group linked via an amide bond to the benzamide scaffold, a specific substitution pattern that distinguishes it from analogs bearing unsubstituted thiazole (e.g., 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide), 4,5-dimethylthiazole, or 4-arylthiazole moieties [1]. The 4-isopropyl group on the thiazole ring contributes to both target binding and physicochemical properties. Thiazole-based sulfonyl derivatives with 4-isopropyl substitution have demonstrated superior antimicrobial and antitubercular activity compared to unsubstituted or methyl-substituted thiazole analogs in independent studies, with minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv reaching levels comparable to the first-line drug isoniazid (0.25 μg/mL) [2]. While this antimicrobial SAR is from a distinct chemotype, it provides class-level evidence that the 4-isopropylthiazole motif can confer potency advantages over simpler thiazole substitutions. Within the bradykinin B1 antagonist patent series, the 4-isopropylthiazol-2-yl benzamide derivatives represent a specifically exemplified subclass distinct from benzothiazole, oxazole, and other heterocyclic variants [1].

Thiazole SAR Metabolic stability Heterocycle optimization

Best Research and Industrial Application Scenarios for 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide


Bradykinin B1 Receptor Antagonist Lead Optimization and Reference Standard

With a reported human B1 receptor IC50 of 0.0840 nM [1], the target compound serves as a high-potency reference standard for structure-activity relationship (SAR) studies within the phenylsulfamoyl benzamide series. Research teams investigating non-peptide B1 antagonists for chronic inflammatory pain can use this compound as a benchmark for evaluating new analogs, given its sub-nanomolar cellular potency and its position within the specifically exemplified patent subclass bearing the N-ethyl-N-phenylsulfamoyl and 4-isopropylthiazol-2-yl pharmacophores [2].

B1-Selective Pharmacological Tool Compound for In Vitro Target Validation

The compound's membership in the phenylsulfamoyl benzamide class, which was designed for high B1 receptor selectivity over B2 receptors [1], makes it suitable as a pharmacological tool for dissecting B1-mediated signaling pathways in cellular models of inflammation. Its structural features (N-ethyl-N-phenyl sulfamoyl plus 4-isopropylthiazol-2-yl amide) differentiate it from generic sulfamoylbenzamides and provide a defined chemotype for target engagement studies where B1-specific pharmacology must be confirmed independently of B2 receptor activity [2].

Medicinal Chemistry Scaffold for Dual-Pharmacophore Design Strategies

The 4-isopropylthiazol-2-yl benzamide scaffold of the target compound has independent precedent for antimicrobial and antitubercular activity, with related 4-isopropylthiazole derivatives achieving MIC values comparable to isoniazid against Mycobacterium tuberculosis H37Rv [3]. While this antimicrobial activity was demonstrated in a structurally distinct chemotype, the convergence of the 4-isopropylthiazole motif in both B1 antagonist and anti-infective chemical space suggests potential utility in multi-target drug discovery programs or in phenotypic screening libraries where polypharmacology is desired.

Patent-Landscape-Guided Drug Discovery and Competitive Intelligence

The compound is structurally embedded within the claims of the Richter Gedeon Nyrt. patent family (WO2008050168A1, US20100105686) covering phenylsulfamoyl benzamide derivatives as bradykinin B1 antagonists [1]. For organizations conducting freedom-to-operate analyses or seeking to design around existing B1 antagonist intellectual property, this compound represents a key exemplar that defines the claimed chemical space. Procurement of the compound enables experimental confirmation of patent SAR data and supports the design of novel, patent-distinct analogs.

Quote Request

Request a Quote for 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.